molecular formula C20H13ClF2N4O4S B608691 PI3K/mTOR Inhibitor-2 CAS No. 1848242-58-9

PI3K/mTOR Inhibitor-2

Cat. No.: B608691
CAS No.: 1848242-58-9
M. Wt: 478.8548
InChI Key: LQTYGHZRBUVRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3K/mTOR Inhibitor-2 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. By inhibiting both PI3K and mTOR, this compound aims to suppress cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy .

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions are typically more stable derivatives of the original compound, which retain the inhibitory activity against PI3K and mTOR .

Scientific Research Applications

Chemistry

In chemistry, PI3K/mTOR Inhibitor-2 is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway. It helps in understanding the biochemical mechanisms underlying cell growth and survival .

Biology

In biological research, this compound is used to investigate the role of PI3K and mTOR in various cellular processes, including metabolism, cell cycle progression, and apoptosis .

Medicine

In medicine, this compound is being explored as a therapeutic agent for treating cancers that exhibit dysregulation of the PI3K/AKT/mTOR pathway. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients .

Industry

In the pharmaceutical industry, this compound is used in drug development programs aimed at creating new cancer therapies. Its dual inhibitory action makes it a valuable candidate for combination therapies .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTYGHZRBUVRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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